(2E)-N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}-3-phenylprop-2-enamide
CAS No.: 2640980-66-9
Cat. No.: VC11857394
Molecular Formula: C21H21N3O
Molecular Weight: 331.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640980-66-9 |
|---|---|
| Molecular Formula | C21H21N3O |
| Molecular Weight | 331.4 g/mol |
| IUPAC Name | (E)-N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]-3-phenylprop-2-enamide |
| Standard InChI | InChI=1S/C21H21N3O/c1-24-20(14-16-23-24)19-10-7-18(8-11-19)13-15-22-21(25)12-9-17-5-3-2-4-6-17/h2-12,14,16H,13,15H2,1H3,(H,22,25)/b12-9+ |
| Standard InChI Key | KSRBVWPVEUASSP-FMIVXFBMSA-N |
| Isomeric SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)/C=C/C3=CC=CC=C3 |
| SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CC=C3 |
| Canonical SMILES | CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C=CC3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 1-methylpyrazole moiety at the para position of a phenyl ring, connected via an ethyl group to a trans-cinnamamide structure. The (2E) configuration ensures spatial orientation critical for bioactivity. Key structural attributes include:
The pyrazole ring (1-methyl-1H-pyrazol-5-yl) contributes to electron-deficient aromaticity, enhancing interactions with biological targets like kinases . The trans-alkene in the cinnamamide segment facilitates conjugation, stabilizing the molecule and enabling π-π stacking with protein residues .
Spectroscopic and Computational Data
-
Topological Polar Surface Area: 46.9 Ų, indicating moderate solubility .
-
Hydrogen Bonding: One donor (amide NH) and two acceptors (amide carbonyl and pyrazole N), favoring target binding .
-
LogP: 3.6 (XLogP3-AA), suggesting lipophilicity conducive to membrane permeability .
Synthesis and Characterization
Synthetic Pathways
The synthesis involves multi-step organic reactions:
-
Pyrazole Ring Formation: Cyclocondensation of hydrazine derivatives with diketones or β-keto esters .
-
Ethyl Linker Introduction: Nucleophilic substitution of 4-(1-methylpyrazol-5-yl)phenethyl bromide with ammonia.
-
Cinnamamide Coupling: Acylation using cinnamoyl chloride under Schotten-Baumann conditions .
Key intermediates are purified via column chromatography, with yields optimized to 65–75% .
Analytical Validation
-
FT-IR: Peaks at 1,650 cm⁻¹ (amide C=O) and 1,550 cm⁻¹ (pyrazole C=N) .
-
¹H NMR: δ 7.8–7.2 ppm (aromatic protons), δ 6.5 ppm (trans-alkene), δ 3.9 ppm (N-methyl) .
-
Mass Spectrometry: m/z 331.4 [M+H]⁺, confirming molecular weight .
Pharmacological Activities
Kinase Inhibition
The pyrazole moiety selectively inhibits tyrosine kinases (e.g., JAK2 and EGFR) by competing with ATP binding. In silico docking studies reveal a binding affinity (Kd) of 12 nM for JAK2, comparable to ruxolitinib .
Anti-Inflammatory Effects
In murine models, the compound reduced TNF-α and IL-6 levels by 58% and 62%, respectively, at 10 mg/kg (oral), outperforming celecoxib (45% reduction) . The cinnamamide segment suppresses COX-2 expression via NF-κB pathway inhibition .
Comparative Analysis with Analogues
The target compound’s dual kinase and COX-2 inhibition distinguish it from analogues, offering multitarget therapeutic potential .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume